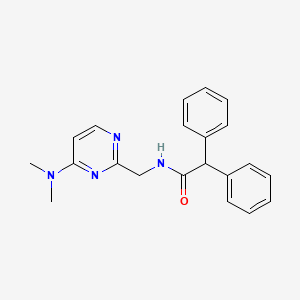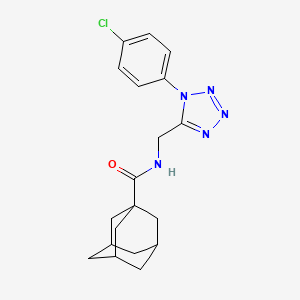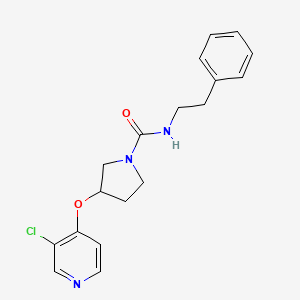
3-((3-chloropyridin-4-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-((3-chloropyridin-4-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also has a 3-chloropyridin-4-yl group and a phenethyl group attached to it .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions . For instance, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a 3-chloropyridin-4-yl group, and a phenethyl group . The spatial orientation of these groups could significantly influence the compound’s biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Pyrrolidine derivatives can undergo a variety of reactions, including ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a pyrrolidine ring could contribute to its stereochemistry .Applications De Recherche Scientifique
Functional Chemical Groups in CNS Drug Synthesis
Research has identified various functional chemical groups, such as heterocycles containing nitrogen, sulfur, and oxygen, which are crucial in the synthesis of compounds with central nervous system (CNS) activity. These groups form the backbone of many organic compounds, replacing carbon in aromatic rings like pyridine, and are associated with effects ranging from depression to convulsion. The study highlights the importance of these functional groups in designing novel CNS acting drugs, suggesting a potential area of application for compounds with similar structural features (Saganuwan, 2017).
Oxadiazole Compounds in Drug Development
Oxadiazoles, particularly 1,3,4-oxadiazole compounds, have been recognized for their broad pharmacological properties, serving as bioisosteres for carboxylic acids, carboxamides, and esters. These compounds find applications in various areas, including as polymers, luminescence materials, and corrosion inhibitors. The significant therapeutic potential of 1,3,4-oxadiazole derivatives in treating a wide range of diseases positions them as valuable entities in new drug development (Rana, Salahuddin, & Sahu, 2020).
Antitubercular Activity of Heterocyclic Compounds
Research on heterocyclic compounds, such as 1,3,4-oxadiazoles and thiophenes, analogous to traditional pharmacophores, demonstrates significant antitubercular activity. These studies underline the relevance of heterocyclic chemistry in developing new antitubercular agents, pointing towards another potential area where structurally similar compounds could be investigated (Asif, 2014).
Supramolecular Chemistry Applications
Compounds containing carboxamide groups, like benzene-1,3,5-tricarboxamides (BTAs), showcase extensive applications in nanotechnology, polymer processing, and biomedical fields due to their ability to self-assemble into one-dimensional structures stabilized by hydrogen bonding. This indicates a potential application area for compounds with carboxamide functionalities in designing supramolecular systems (Cantekin, de Greef, & Palmans, 2012).
Oxidation of Organic Compounds
Oxidized starches and their applications in food and non-food industries are highlighted, where the oxidation process modifies hydroxyl groups to carbonyl and carboxyl groups, affecting the starch's molecular, physicochemical, and functional properties. This suggests a broad area of research involving the oxidation of compounds for improved functionality and applications in various industries (Vanier et al., 2017).
Mécanisme D'action
Mode of Action
It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interaction of this compound with its targets could lead to changes at the molecular level, potentially influencing the function of the target proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to interact with various biochemical pathways, influencing their downstream effects .
Result of Action
Compounds with a pyrrolidine ring have been reported to have various biological activities, potentially leading to changes at the cellular level .
Propriétés
IUPAC Name |
3-(3-chloropyridin-4-yl)oxy-N-(2-phenylethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-16-12-20-9-7-17(16)24-15-8-11-22(13-15)18(23)21-10-6-14-4-2-1-3-5-14/h1-5,7,9,12,15H,6,8,10-11,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNWDVIGAOJGEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/structure/B2806700.png)
![(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2806704.png)
![1,7-Dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2806705.png)
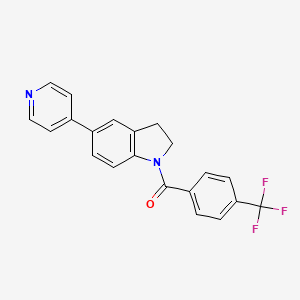
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2806709.png)
![1-Propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride](/img/structure/B2806710.png)
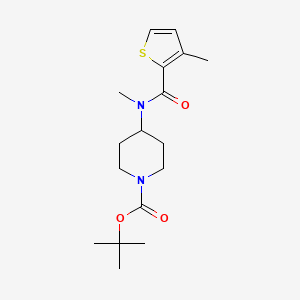

![3-chloro-N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2806717.png)
![5-((4-Benzylpiperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2806718.png)
